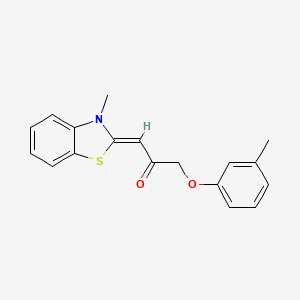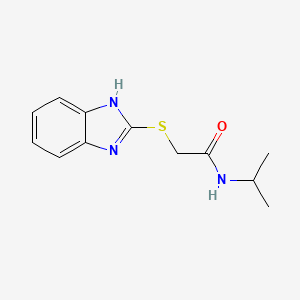
cyclopropyl(5-hydroxy-1-benzofuran-3-yl)methanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopropyl(5-hydroxy-1-benzofuran-3-yl)methanone and related compounds involves several key steps, including the formation of the benzofuran ring system and the introduction of the cyclopropyl group. For instance, Brown et al. (1982) described the synthesis of cyclopropa[c]benzofuran derivatives from benzofuranol through ultraviolet irradiation, showcasing the cyclopropane ring introduction (Brown et al., 1982). Umesha et al. (2018) also explored the synthesis of benzofuran linked tetralones, which highlights the diverse synthetic routes available for constructing benzofuran-containing compounds (Umesha et al., 2018).
Molecular Structure Analysis
The molecular structure of cyclopropyl(5-hydroxy-1-benzofuran-3-yl)methanone is characterized by its cyclopropyl group attached to a benzofuran ring system that contains a hydroxy group and a ketone functional group. The stereochemistry and crystal structure of related compounds have been established by methods such as X-ray crystallography, as demonstrated by the structural analysis of cyclopropa[c]benzofuran derivatives (Brown et al., 1982).
Chemical Reactions and Properties
Cyclopropyl(5-hydroxy-1-benzofuran-3-yl)methanone can participate in various chemical reactions due to its reactive cyclopropyl group and the presence of the hydroxy and ketone functional groups. The compound's reactivity has been explored in the context of synthesizing complex molecules and studying their biological activities, as evidenced by the synthesis of benzofuran linked tetralones (Umesha et al., 2018).
Physical Properties Analysis
The physical properties of cyclopropyl(5-hydroxy-1-benzofuran-3-yl)methanone, such as melting point, boiling point, and solubility, can be influenced by its molecular structure. While specific data on these properties may not be readily available, the study of similar benzofuran compounds can provide insights into the compound's behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties of cyclopropyl(5-hydroxy-1-benzofuran-3-yl)methanone, including its acidity, basicity, and reactivity towards various reagents, are dictated by the functional groups present in the molecule. The compound's ketone group, in particular, may undergo reactions such as condensation, while the hydroxy group can participate in hydrogen bonding and other interactions.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Cyclopropyl(5-hydroxy-1-benzofuran-3-yl)methanone and its derivatives are primarily involved in the synthesis of complex organic compounds with potential biological activities.
Antimitotic Activity : A series of new benzofuran linked tetralones, synthesized through cyclopropanation and intramolecular cyclization reactions, showed promising antimitotic activity, particularly compounds with methoxy groups exhibiting enhanced effectiveness (Umesha, Sowbhagy & Basavaraju, 2018).
CB2 Receptor Agonist Synthesis : Cyclopropyl benzofuran derivatives were synthesized through a complex process involving palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction and other steps, leading to the creation of a selective CB2 receptor agonist (Luo & Naguib, 2012).
Antimicrobial and Antioxidant Properties : Synthesis and evaluation of various benzofuran derivatives have shown significant antimicrobial and antioxidant activities. This includes the successful synthesis of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives and the observation of high antibacterial and free radical scavenging activities in specific compounds (Rashmi et al., 2014).
Acetylcholinesterase and Butyrylcholinesterase Inhibition : Benzofuran derivatives have shown inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant for treating diseases like Alzheimer's. The specific carbamates of phenols derived from cyclopropyl benzofuran compounds exhibited these inhibitory activities (Luo et al., 2005).
SIRT1 Inhibition : Certain benzofuran-3-yl(phenyl)methanone derivatives have been identified as novel SIRT1 inhibitors. These inhibitors likely bind in the C-pocket of SIRT1, blocking the transformation of NAD(+) to its productive conformation and thus inhibiting deacetylase activity. This is significant as SIRT1 influences various cellular processes including aging, apoptosis, and metabolism (Wu et al., 2013).
Antitubercular Activities : Methanone derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Specific compounds showed potent activity and were also active against multidrug-resistant strains. One compound in particular demonstrated significant in vivo activity in mice against M. tuberculosis (Bisht et al., 2010).
α-Amylase Inhibitors and Radical Scavengers : Benzofuran-2-yl(phenyl)methanone derivatives were synthesized and characterized, showing potent in vitro α-amylase inhibitory and radical scavenging activities. The compounds exhibited a non-competitive mechanism of inhibition and good protein-ligand interactions, making them potential candidates for treating diabetes and oxidative stress-related conditions (Ali et al., 2020).
Propiedades
IUPAC Name |
cyclopropyl-(5-hydroxy-1-benzofuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-8-3-4-11-9(5-8)10(6-15-11)12(14)7-1-2-7/h3-7,13H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIPYHBBQOLDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=COC3=C2C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(5-hydroxy-1-benzofuran-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5651163.png)
![6-chloro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5651170.png)

![N-[3-(acetylamino)phenyl]-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5651185.png)
![2-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5651191.png)
![3-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-2-(methylthio)pyridine](/img/structure/B5651193.png)
![(3R*,4S*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-propylpyrrolidin-3-amine](/img/structure/B5651210.png)

![4-[2-(3-hydroxy-6-methyl-2-pyridinyl)ethyl]-1,2-benzenediol](/img/structure/B5651233.png)
![1'-[4-(2-furyl)benzoyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5651238.png)
![2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5651241.png)
![N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5651248.png)
![5-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5651252.png)